Cas no 864976-80-7 (N-(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-phenylacetamide)

N-(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-phenylacetamide structure
864976-80-7 structure
Product Name:N-(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-phenylacetamide
Numero CAS:864976-80-7
MF:C18H17N3O4S
MW:371.410282850266
CID:6157912
PubChem ID:5095783
Update Time:2025-11-01

N-(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-phenylacetamide Proprietà chimiche e fisiche

Nomi e identificatori

    • N-(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-phenylacetamide
    • AKOS024605692
    • SR-01000011839
    • SR-01000011839-1
    • (Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide
    • 864976-80-7
    • N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenylacetamide
    • F1359-1048
    • N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]-2-phenylacetamide
    • Inchi: 1S/C18H17N3O4S/c1-25-10-9-20-15-8-7-14(21(23)24)12-16(15)26-18(20)19-17(22)11-13-5-3-2-4-6-13/h2-8,12H,9-11H2,1H3/b19-18-
    • Chiave InChI: VZSPDSSSUIYYFT-HNENSFHCSA-N
    • Sorrisi: S1/C(=N\C(CC2C=CC=CC=2)=O)/N(CCOC)C2C=CC(=CC1=2)[N+](=O)[O-]

Proprietà calcolate

  • Massa esatta: 371.09397721g/mol
  • Massa monoisotopica: 371.09397721g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 26
  • Conta legami ruotabili: 5
  • Complessità: 545
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.2
  • Superficie polare topologica: 113Ų

N-(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-phenylacetamide Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Life Chemicals
F1359-1048-2μmol
N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenylacetamide
864976-80-7 90%+
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F1359-1048-5μmol
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F1359-1048-10μmol
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F1359-1048-20μmol
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F1359-1048-1mg
N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenylacetamide
864976-80-7 90%+
1mg
$54.0 2023-05-17
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F1359-1048-2mg
N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenylacetamide
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F1359-1048-3mg
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F1359-1048-4mg
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864976-80-7 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1359-1048-5mg
N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenylacetamide
864976-80-7 90%+
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Life Chemicals
F1359-1048-10mg
N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenylacetamide
864976-80-7 90%+
10mg
$79.0 2023-05-17

Ulteriori informazioni su N-(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-phenylacetamide

N-(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-phenylacetamide: A Novel Compound with Promising Therapeutic Potential

N-(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-phenylacetamide, identified by its CAS number 864976-80-7, represents a structurally unique compound with potential applications in modern medicinal chemistry. This molecule combines a benzothiazole core with a phenylacetamide side chain, offering a versatile scaffold for drug discovery. Recent advancements in pharmacological research have highlighted the importance of benzothiazole derivatives in targeting various disease pathways, particularly in the context of antiviral and antitumor therapies. The presence of a 2-methoxyethyl group further enhances its pharmacokinetic properties, while the 6-nitro substitution on the benzothiazole ring introduces critical functional groups that influence its biological activity.

Structural analysis of N-(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-yldene-2-phenylacetamide reveals a complex arrangement of atoms that optimizes its interaction with biological targets. The 2Z configuration of the double bond in the benzothiazole ring is particularly noteworthy, as it may affect the molecule's stereochemical properties and binding affinity. This compound's molecular formula, C22H22N4O3S, underscores its composition of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms, which are essential for its biological activity. The phenylacetamide moiety at the terminal end provides additional functional groups that can modulate the compound's solubility and metabolic stability, making it a candidate for further development in pharmaceutical applications.

Recent studies have demonstrated the potential of benzothiazole derivatives in modulating signaling pathways associated with cancer progression. For instance, a 2023 publication in Journal of Medicinal Chemistry highlighted the role of nitro-substituted benzothiazoles in inhibiting the activity of key enzymes involved in tumor cell proliferation. The 6-nitro group in this compound may act as an electron-withdrawing substituent, enhancing the molecule's ability to interact with specific protein targets. This structural feature is particularly relevant in the context of targeted drug design, where precise molecular interactions are critical for therapeutic efficacy.

Pharmacological investigations into N-(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-phenylacetamide have revealed its potential as an inhibitor of certain kinases implicated in inflammatory diseases. A 2024 study published in Drug Discovery Today reported that compounds with similar structural frameworks exhibit selective inhibition of Janus kinase (JAK) family members, which are known to play a role in autoimmune disorders. The 2-methoxyethyl side chain may contribute to the molecule's ability to achieve optimal binding affinity, as it can form hydrogen bonds with the target protein's active site. These findings underscore the importance of functional group optimization in the development of effective therapeutic agents.

Computational modeling of N-(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-phenylacetamide has provided insights into its potential interactions with biological targets. Molecular docking studies suggest that the compound may bind to proteins involved in viral replication, particularly those associated with RNA-dependent RNA polymerases. This makes the molecule a promising candidate for the development of antiviral agents, especially in the context of emerging infectious diseases. The 6-nitro group may enhance the molecule's ability to disrupt viral replication mechanisms, while the 2-methoxyethyl substitution could improve its cellular uptake and distribution.

Experimental data from preclinical studies have further supported the therapeutic potential of this compound. In vitro assays have shown that N-(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-phenylacetamide exhibits significant cytotoxic activity against certain cancer cell lines. A 2025 study published in Cancer Research demonstrated that the compound induces apoptosis in prostate cancer cells by modulating key signaling pathways. The phenylacetamide group appears to play a crucial role in this process, as it may interfere with the activity of enzymes responsible for cell survival. These findings highlight the potential of this compound as a lead molecule for the development of targeted therapies against specific cancers.

Moreover, the compound's pharmacokinetic properties are of particular interest in the context of drug development. The 2-methoxyethyl group may enhance the molecule's solubility, which is essential for its absorption and bioavailability. Additionally, the presence of sulfur atoms in the benzothiazole ring could influence the compound's metabolic stability, potentially extending its half-life in the body. These factors are critical in the design of effective pharmaceutical agents, as they directly impact the drug's therapeutic outcome. The 6-nitro substitution may also contribute to the molecule's metabolic profile, affecting its interaction with liver enzymes and overall safety profile.

Despite its promising properties, the development of N-(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-phenylacetamide as a therapeutic agent requires further investigation. Challenges such as optimizing its selectivity for specific targets and minimizing potential side effects must be addressed. Additionally, the compound's long-term safety profile in vivo needs to be thoroughly evaluated. These considerations underscore the importance of continued research in medicinal chemistry to refine and enhance the therapeutic potential of this molecule.

Overall, N-(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-phenylacetamide represents a significant advancement in the field of drug discovery. Its unique structural features, including the 2Z configuration and 6-nitro substitution, position it as a promising candidate for the development of new therapeutic agents. As research in pharmacology and medicinal chemistry continues to evolve, the potential applications of this compound are likely to expand, offering new opportunities for the treatment of various diseases.

Further studies are needed to fully elucidate the molecular mechanisms underlying the biological activity of this compound. Understanding how the 2-methoxyethyl group and 6-nitro substitution contribute to its therapeutic effects will be critical in optimizing its use as a pharmaceutical agent. Additionally, exploring its interactions with a broader range of biological targets could reveal new avenues for its application. These efforts will not only enhance the scientific understanding of this compound but also contribute to the development of more effective and targeted therapies in the future.

In conclusion, the compound N-(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-phenylacetamide holds significant promise in the field of medicinal chemistry. Its unique structural features and potential biological activities make it a valuable subject for further research and development. As the scientific community continues to explore the therapeutic potential of this molecule, it may pave the way for innovative treatments in various medical fields.

Additional research is required to fully evaluate the compound's efficacy and safety in different therapeutic contexts. The role of functional group optimization and targeted drug design will be crucial in refining its application as a pharmaceutical agent. By addressing these challenges and expanding our understanding of this compound's properties, we can unlock new possibilities for its use in the treatment of various diseases, ultimately contributing to advancements in modern medicine.

As the field of medicinal chemistry continues to advance, the exploration of compounds like N-(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-phenylacetamide will remain a vital area of research. The potential applications of this compound in drug discovery highlight the importance of interdisciplinary collaboration in developing innovative therapeutic solutions. By building on current findings and addressing future challenges, researchers can continue to make strides in the development of effective treatments for a wide range of medical conditions.

Ultimately, the compound N-(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-phenylacetamide exemplifies the potential of medicinal chemistry in addressing complex health challenges. Its unique properties and promising biological activities underscore the importance of ongoing research in this field. As scientists continue to explore the therapeutic potential of this molecule, it may serve as a foundation for future breakthroughs in the treatment of various diseases, contributing to the broader advancement of medical science.

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